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Compound Focus: Roflumilast

CAS No.: 162401-32-3

Cat. No.: S548900

Roflumilast is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP1A2 into its
active metabolite, roflumilast N-oxide [1] [2]. This metabolite accounts for approximately 90% of the total
PDE4 inhibitory activity in vivo due to its much higher systemic exposure (AUC is about 10-fold greater
than the parent drug) [3] [4] [2].

The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters.
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Key pharmacokinetic parameters for reference are summarized in the table below.
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Parameter

Roflumilast

Roflumilast N-oxide

Bioavailability

Protein Binding

Time to Peak (T~max~)

Half-life (T~1/2~)

Plasma Clearance

~80% [1] [2]

~99% [1] [2]

0.5 - 2 hours (fasting) [1] [2]

~17 hours [1] [2]

~9.6 L/h [1]

~97% [1] [2]

~8 hours [2]

~30 hours [1] [2]

Drug Interaction Management Guide

Co-administration of Reoflumilast with drugs that inhibit or induce CYP3A4 and/or CYP1A2 can

significantly alter the exposure of both Roflumilast and its active metabolite, impacting efficacy and safety

[3] [4]. The following table provides specific recommendations based on a PBPK model [3] [4].

Perpetrator Drug

Interaction Type

Clinical Recommendation

Ketoconazole,
Itraconazole

Fluvoxamine

Cimetidine, Enoxacin,
Fluconazole

Rifampicin, Efavirenz

Strong CYP3A4 Inhibitor

Dual CYP3A4/1A2 Inhibitor

CYP1A2 or Moderate
CYP3A4 Inhibitor

Strong or Moderate
CYP3A4 Inducer

Reduce Roflumilast dose by half or use
with caution [3] [4].

Reduce Roflumilast dose by half or use
with caution [3] [4].

Use with caution [3] [4].

Avoid co-administration [3] [4].

Experimental Protocols for DDI Investigation
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For researchers designing studies to evaluate these interactions, the following methodologies provide a

robust framework.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

A validated PBPK model can predict changes in the pharmacokinetics and pharmacodynamics (PDE4

inhibition) of Roflumilast and its metabolite when co-administered with perpetrators [3] [4].

e Model Structure: The PBPK model consists of multiple compartments (e.g., mucosa, blood, tissues)
interconnected by blood flow. Tissues are characterized by volume, vascular fractions, and pH [3] [4].

¢ Metabolism Parameters: The model incorporates the intrinsic unbound clearance (CL~int,u~) of
Roflumilast via CYP3A4 and CYP1A2, calculated using enzyme kinetic data (V~max~, K~m~),
intersystem extrapolation factors (ISEF), and enzyme abundance [3] [4].

¢ Model Validation: The model should be validated against clinical PK studies and known clinical DDI
studies. Prediction/observation ratios for AUC and C~max~ should ideally fall within 0.7-1.5 [3] [4].

The workflow for developing and applying a PBPK model is as follows.
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1. Model Development
- Gather in vitro/in vivo PK parameters
- Define system (anatomy/physiology)
- Incorporate metabolism (CYP3A4/1A2 CLint)

Click to download full resolution via product page

In Vitro Metabolism and Inhibition Studies

¢ Enzyme Reaction Phenotyping: Use human liver microsomes (HLM) or recombinant CYP enzymes
with selective chemical inhibitors or inhibitory antibodies for CYP3A4 and CYP1A2 to determine the
relative contribution of each enzyme to Roflumilast metabolism [4].

¢ Inhibition Constant (K~i~) Determination: Incubate Roflumilast with a perpetrator drug and a
probe substrate in HLM. Measure metabolite formation and use Dixon or Lineweaver-Burk plots to
determine the K~i~ value, which indicates the inhibitor's potency [1].

Additional Technical Considerations
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e Food Interaction: Administering Roflumilast with a high-fat meal reduces C~max~ by 40% and
delays T~max~ by one hour, but does not affect AUC [1]. This should be controlled for in clinical
studies.

e Safety Monitoring in Research: Beyond CYP-mediated DDIs, high-throughput screening using real-
world data has identified other potential safety signals (e.g., related to thyroid and parathyroid
function) [5]. These findings can inform specific safety monitoring protocols in clinical trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Roflumilast Pharmacokinetics and CYP-Mediated Metabolism].
Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548900#managing-roflumilast-drug-interactions-cyp-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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